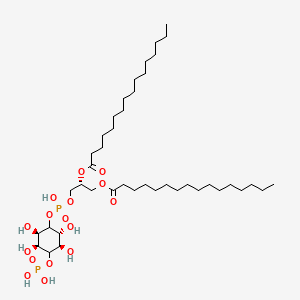
4-Méthylphtalonitrile
Vue d'ensemble
Description
4-Methylphthalonitrile: is an organic compound with the molecular formula C9H6N2 . It is a derivative of phthalonitrile, where a methyl group is substituted at the fourth position of the benzene ring. This compound is known for its applications in the synthesis of phthalocyanines, which are used in dyes, pigments, and as catalysts in various chemical reactions .
Applications De Recherche Scientifique
4-Methylphthalonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phthalocyanines, which are important in the production of dyes and pigments.
Biology: Phthalocyanines derived from 4-methylphthalonitrile are used in photodynamic therapy for cancer treatment.
Medicine: It is used in the development of diagnostic agents and therapeutic drugs.
Industry: It is used in the production of high-performance materials, such as liquid crystals and organic semiconductors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylphthalonitrile can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields 4-methylphthalonitrile as a white crystalline solid .
Industrial Production Methods: In an industrial setting, 4-methylphthalonitrile is produced through a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylphthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylphthalic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of 4-methylphthalonitrile can yield 4-methylphthalamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Methylphthalic acid.
Reduction: 4-Methylphthalamide.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-methylphthalonitrile is primarily related to its ability to form phthalocyanines. These compounds exhibit strong absorption in the visible region, making them effective as dyes and pigments. In photodynamic therapy, phthalocyanines generate reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species that damage cellular components.
Comparaison Avec Des Composés Similaires
Phthalonitrile: The parent compound without the methyl group.
4-Chlorophthalonitrile: A derivative with a chlorine atom instead of a methyl group.
4-Nitrophthalonitrile: A derivative with a nitro group instead of a methyl group.
Comparison:
4-Methylphthalonitrile: is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting phthalocyanines.
Phthalonitrile: lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Chlorophthalonitrile: and have different electronic properties due to the presence of electron-withdrawing groups, which can affect their reactivity and the properties of the resulting compounds.
Propriétés
IUPAC Name |
4-methylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGRFMFORMPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370062 | |
| Record name | 4-Methylphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-50-9 | |
| Record name | 4-Methylphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylphthalonitrile function as a dye sensitizer in solar cells?
A1: 4-Methylphthalonitrile acts as a dye sensitizer by absorbing light and injecting electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2), in Dye-Sensitized Solar Cells (DSSCs) [, , ]. Upon light absorption, 4-Methylphthalonitrile transitions to an excited state. The excited dye then transfers an electron to the TiO2, generating an electric current. This process is called photoinduced electron transfer [].
Q2: What is the significance of investigating 4-Methylphthalonitrile for DSSCs?
A2: Researchers are exploring 4-Methylphthalonitrile as a potential alternative to expensive ruthenium-based dyes currently used in DSSCs [, ]. This exploration aims to find more cost-effective and efficient dye sensitizers to improve the feasibility and accessibility of solar energy technologies.
Q3: How do the structural features of 4-Methylphthalonitrile contribute to its function in DSSCs?
A3: While specific structure-activity relationships are not extensively discussed in the provided abstracts, the presence of the methyl group and its position on the phthalonitrile core are likely to influence the molecule's electronic properties and its interaction with the TiO2 surface [, ]. These factors, in turn, can affect the efficiency of electron injection and overall DSSC performance. Comparing 4-Methylphthalonitrile with other phthalonitrile derivatives, such as 3-aminophthalonitrile and 4-aminophthalonitrile, can provide valuable insights into the impact of different substituents on the dye's properties and performance [, ].
Q4: What computational methods are used to study 4-Methylphthalonitrile for DSSC applications?
A4: Researchers employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to study the electronic structure, optical properties, and electron transfer processes of 4-Methylphthalonitrile and related compounds in the context of DSSCs [, ]. These computational methods allow scientists to predict and understand the behavior of these molecules at the molecular level, facilitating the design and optimization of more efficient dye sensitizers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-hydroxyphenyl)-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223209.png)
![3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1223211.png)


![4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B1223217.png)
![2-[[3-Cyano-4-(5-methyl-2-furanyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio]acetic acid methyl ester](/img/structure/B1223218.png)
![3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one](/img/structure/B1223219.png)





![(5S,7R)-3-chloro-5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223227.png)
